N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide -

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-4996499
CAS Number:
Molecular Formula: C17H12BrFN2O2
Molecular Weight: 375.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Similar synthetic approaches have been utilized for the preparation of other indole-based compounds, as exemplified in papers related to the synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones [] and ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. []
Molecular Structure Analysis
  • These techniques could provide valuable information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule. Several papers in the dataset describe the use of X-ray crystallography to determine the structures of indole derivatives. [, , , , , , , , , , , , , , , ]

Anti-cancer Activity:

  • In vitro assays using various cancer cell lines could be conducted to assess its cytotoxicity and potential to inhibit cancer cell growth. This potential is supported by research on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors [] and the development of osimertinib, an EGFR inhibitor containing an indole moiety. [, ]

Interaction with Biological Targets:

  • Techniques like enzyme inhibition assays, receptor binding studies, and computational docking studies could be employed. Several studies in the dataset highlight the interaction of indole derivatives with biological targets, including tubulin [], histone deacetylases [], formyl peptide receptors [], serotonin receptors [], and the complement factor B [].

1. 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole []

  • Relevance: This compound shares the core structure of two indole groups connected by a single carbon with N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The presence of a fluorine atom on the phenyl ring further emphasizes the structural similarity between these compounds. []

2. N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides []

  • Compound Description: This series of compounds, designed as potential tubulin polymerization inhibitors, features a 1-methylindole group linked to a substituted acetamide moiety. Several compounds in this series demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. For example, compound 7d exhibited IC50 values of 0.52, 0.34, and 0.86 μM against HeLa, MCF-7, and HT-29 cells, respectively. Mechanistic studies revealed that compound 7d induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization. []
  • Relevance: These compounds share the 1-methylindole group and acetamide linkage with N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, highlighting the significance of these structural elements in biological activity. []

3. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide []

  • Compound Description: This compound features a 1-ethyl-5-methoxyindole group connected to a 4-methoxyphenyl group through an oxoacetamide linker. The dihedral angles between the indole and benzene rings vary among the four independent molecules in the asymmetric unit, ranging from 8.8° to 24.5°. The crystal packing reveals intermolecular N—H⋯O hydrogen bonds between imino and carbonyl groups, along with π-π stacking interactions between pyrrole rings. []
  • Relevance: This compound shares the indole-oxoacetamide-phenyl structural motif with N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, suggesting a potential class of compounds with shared structural features and possibly similar biological activities. []

4. Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

  • Compound Description: This compound features a 5-bromoindole group attached to a hexahydroquinoline ring system. The two independent molecules in the asymmetric unit differ in the twist of the indole ring relative to the hexahydroquinoline ring. The crystal structure shows N—H⋯O hydrogen bonds linking the molecules into dimers, which are further connected by N—H⋯O hydrogen bonds, forming chains. []
  • Relevance: This compound emphasizes the presence of a halogen-substituted indole ring, similar to the 4-bromo-2-fluorophenyl group in N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, suggesting a potential structure-activity relationship for halogen substituents on the indole ring system. []

5. 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide []

  • Compound Description: This compound was identified as a potential genotoxic impurity in the antineoplastic agent Osimertinib mesylate. It features a complex structure containing a 1-methylindole group linked to a pyrimidine ring, which is further connected to a substituted phenylpropanamide moiety. []
  • Relevance: This compound highlights the importance of the 1-methylindole group, a key structural feature also found in N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The presence of this group in a potential genotoxic impurity suggests a need to evaluate the target compound for similar activity. []

6. 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide []

  • Relevance: This compound, structurally similar to N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, underscores the importance of the substituted indole-acetamide core structure for potential anti-inflammatory activity. Additionally, it emphasizes the need to consider metabolic stability during drug development. []

7. (2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) []

  • Compound Description: This compound is a potent inhibitor of human histone deacetylase (HDAC) with in vivo antitumor activity. It exhibited significant dose-related activity in HCT116 colon and A549 lung tumor models. Its favorable pharmacological properties led to its entry into human clinical trials. []
  • Relevance: This compound shares the indole group and the presence of a halogenated phenyl ring with N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Though the core structure differs, the shared elements suggest a potential for exploring diverse chemical scaffolds while maintaining certain pharmacophoric features. []

8. (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide []

  • Compound Description: This compound is a potent, non-peptidic formyl peptide receptor (FPR) agonist. While intended for visualizing FPRs in the brain using positron emission tomography (PET), it displayed poor blood-brain barrier penetration and was unable to adequately label FPRs in brain slices. []
  • Relevance: This compound shares the indole core structure with N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, emphasizing the presence of this group in diverse pharmacological contexts. Though the overall structures and targets differ, the shared indole moiety suggests its potential as a versatile building block for medicinal chemistry. []

Properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C17H12BrFN2O2

Molecular Weight

375.2 g/mol

InChI

InChI=1S/C17H12BrFN2O2/c1-9-15(11-4-2-3-5-13(11)20-9)16(22)17(23)21-14-7-6-10(18)8-12(14)19/h2-8,20H,1H3,(H,21,23)

InChI Key

ZMBGIKQWRNNUOT-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=C(C=C3)Br)F

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=C(C=C3)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.